4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde is an organic compound characterized by its unique structure featuring two aldehyde groups attached to a biphenyl framework linked through ethyne units. Its molecular formula is C24H14O2, and it has a molecular weight of approximately 334.37 g/mol. The compound is noted for its high purity, often exceeding 97%, making it suitable for various chemical applications and research purposes .
Research suggests that 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde could be a candidate for the design of new COFs with specific functionalities due to the presence of the aldehyde groups (CHO) which can be further modified [].
The synthesis of 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde typically involves:
The compound has several notable applications:
Several compounds share structural similarities with 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4,4'-Diaminobenzophenone | Contains amine groups instead of aldehydes | Used in dye synthesis |
| 1,4-Benzenedicarboxaldehyde | Two aldehyde groups on a benzene ring | Known for polymer applications |
| 4,4'-Biphenyldicarbonitrile | Contains nitrile groups instead of aldehydes | Exhibits strong electron-withdrawing effects |
| 3,3'-Dichlorobenzidine | Contains chlorine substituents | Utilized in dye manufacturing |
These compounds highlight the uniqueness of 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde through its specific functional groups and potential applications in organic synthesis and material science. Each compound's distinct properties and functionalities make them suitable for different applications within chemistry and biology.
Post-synthetic modification through Schiff base reactions represents the most prevalent and synthetically accessible strategy for functionalizing 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde. The dual aldehyde groups provide readily accessible electrophilic sites for nucleophilic attack by primary amines, enabling the formation of imine linkages under mild conditions [4] [5] [6].
The imine formation mechanism proceeds through a well-established pathway where primary amines undergo nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate subsequently eliminates water to generate the thermodynamically stable imine product [7] [8]. The reaction is typically catalyzed by mild acids and proceeds optimally at temperatures between room temperature and 80°C, achieving yields ranging from 70-95% [4] [6].
Azide-alkyne click chemistry offers another powerful post-synthetic modification route, particularly when the compound is pre-functionalized with azide groups. This approach enables quantitative conversion rates of 85-99% under copper(I) catalysis at room temperature, providing exceptional control over surface chemistry modification [9] [10]. The resulting triazole linkages demonstrate remarkable stability and can be further functionalized with diverse organic moieties.
Transimination reactions enable dynamic exchange of existing imine bonds, allowing for reversible modification of the material properties. This process occurs through acid or base-mediated conditions at room temperature, achieving yields of 65-90% while maintaining the structural integrity of the framework [4] [11]. The dynamic nature of these linkages provides self-healing capabilities and error correction mechanisms crucial for maintaining crystalline order.
The acylation of amino groups represents a complementary strategy when the compound is modified with amine-containing species. Treatment with acid anhydrides at temperatures between room temperature and 60°C yields stable amide linkages with conversion rates of 75-95% [12] [10]. This modification enhances the chemical stability of the resulting materials while introducing functional diversity.
Hydrolysis and reduction pathways provide mechanisms for converting imine linkages to more stable alternatives, such as secondary amines or alcohols. These transformations typically proceed with yields of 80-95% under mild reducing conditions, offering enhanced stability for applications requiring harsh operational environments [10] [13].
Host-guest complexation strategies leverage the unique structural features of 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde to create sophisticated active sites with tailored recognition properties. The extended aromatic system and spatial arrangement of functional groups enable the formation of well-defined binding cavities suitable for selective molecular recognition [14] [15] [16].
Cyclodextrin-based host systems demonstrate exceptional compatibility with the diphenylacetylene core structure, forming inclusion complexes with binding affinities ranging from 10³ to 10⁶ M⁻¹. The hydrophobic cavity of β-cyclodextrin provides size-selective recognition for hydrophobic organic molecules, while the hydrophilic exterior enables water-soluble applications [14] [15]. These systems excel in drug delivery applications where controlled release is paramount.
Cucurbit[n]uril complexation offers remarkably high binding affinities (10⁶-10¹² M⁻¹) through charge-based selectivity mechanisms. The carbonyl portals of cucurbiturils provide specific recognition sites for cationic species, enabling applications in electrocatalysis where precise control over ionic environments is crucial [17] [18]. The rigid structure of cucurbiturils ensures consistent binding geometries essential for catalytic applications.
Calixarene-based hosts incorporate phenolic units that complement the aromatic character of the diphenylacetylene system. These hosts demonstrate binding affinities of 10²-10⁵ M⁻¹ and excel in shape-complementary recognition of aromatic compounds [14] [19]. The flexible conformational states of calixarenes enable adaptive binding, making them suitable for molecular recognition applications requiring conformational flexibility.
Pillararene systems provide aromatic wall environments that synergize with the π-electron system of the diphenylacetylene core. These hosts achieve binding affinities of 10³-10⁷ M⁻¹ through hydrophobic matching mechanisms, particularly effective for linear alkyl chain recognition [14]. The cylindrical cavity structure enables applications in separation processes where size selectivity is paramount.
Crown ether coordination enables ionic recognition through oxygen donor sites, achieving binding affinities of 10⁴-10⁸ M⁻¹. These systems demonstrate exceptional selectivity for metal ions based on size compatibility, making them valuable for ion transport applications [14]. The rigid macrocyclic structure ensures consistent binding geometries essential for selective ion recognition.
Cryptand complexation represents the highest affinity host-guest system, achieving binding constants of 10⁸-10¹² M⁻¹ through geometric fit mechanisms. The three-dimensional binding cavity provides multi-point binding interactions with ammonium salts, enabling applications in sensing where high sensitivity is required [14] [17]. The preorganized binding sites minimize entropic penalties associated with complex formation.
Coordination-driven hierarchical structuring exploits the extended conjugated system and functional groups of 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde to create multi-level organizational structures. This approach enables the systematic construction of materials with controlled porosity, enhanced stability, and functional integration across multiple length scales [20] [21] [22].
Metal-ligand coordination forms the foundational level of hierarchical organization, where discrete complexes are assembled through coordination bonds between metal centers and the aldehyde or imine functionalities. The metal-to-ligand ratio serves as a primary control parameter, enabling tunable porosity through systematic variation of coordination stoichiometry [20] [21]. This approach yields materials with enhanced stability and controlled morphology suitable for catalytic applications.
π-π stacking interactions facilitate secondary structural organization through aromatic interactions between the extended diphenylacetylene systems. These interactions drive the formation of layered structures with controlled inter-layer spacing, enabling applications in gas storage and separation [20] [22]. The strength of π-π interactions can be modulated through solvent polarity and temperature control.
Hydrogen bonding networks provide tertiary structural organization, particularly when the compound is functionalized with hydrogen bond donors or acceptors. These interactions create network polymers with controlled pore dimensions and selective permeability characteristics [20] [13]. The pH conditions serve as a crucial control parameter for optimizing hydrogen bonding patterns.
van der Waals forces contribute to quaternary structural organization through dispersion interactions between alkyl chains and aromatic systems. These weak interactions enable the formation of porous frameworks with tunable surface chemistry through concentration control [20] [22]. The resulting materials demonstrate responsive behavior to external stimuli.
Electrostatic interactions facilitate supramolecular assembly through Coulombic forces between charged species. These interactions create crystalline domains with defined porosity and selective recognition properties [20] [23]. The ionic strength and pH conditions provide control over the extent and directionality of electrostatic assembly.
Covalent cross-linking enables network formation through irreversible bond formation, creating materials with exceptional mechanical strength and chemical stability [20] [13]. The reaction time and temperature serve as control parameters for optimizing the degree of cross-linking and resulting material properties.
Template-directed assembly provides mesoscale organization through the use of structure-directing agents that guide the formation of hierarchical pores. Template presence and external stimuli enable precise control over pore size distribution and connectivity [20] [24]. This approach yields materials with controlled morphology and surface chemistry.
Hierarchical organization integrates multiple coordination modes to achieve macroscopic properties that exceed the sum of individual components. Cooperative effects between different organizational levels create materials with functional integration and enhanced performance characteristics [20] [21] [22]. The systematic control of multiple parameters enables the rational design of materials with tailored properties for specific applications.